molecular formula C6H3ClF3N B1590180 5-Chloro-2-(trifluoromethyl)pyridine CAS No. 349-94-0

5-Chloro-2-(trifluoromethyl)pyridine

Cat. No.: B1590180
CAS No.: 349-94-0
M. Wt: 181.54 g/mol
InChI Key: JRUFUZIAZUPVQK-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a chlorine atom and a trifluoromethyl group attached to a pyridine ring. The unique combination of these functional groups imparts distinctive physical and chemical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(trifluoromethyl)pyridine typically involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another method involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . These methods are chosen based on the desired target compound and the specific requirements of the synthesis process.

Industrial Production Methods: Industrial production of this compound often relies on large-scale chemical processes that ensure high yield and purity. The direct fluorination method and the building-block method are commonly employed, depending on the identity of the desired target compound .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of catalysts .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Properties

IUPAC Name

5-chloro-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3N/c7-4-1-2-5(11-3-4)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUFUZIAZUPVQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80543147
Record name 5-Chloro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349-94-0
Record name 5-Chloro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 349-94-0
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Synthesis routes and methods I

Procedure details

19.91 g of 2-hydrazino-3-chloro-6-trifluoromethyl pyridine from the small batch and 30.19 g from the large batch were combined (50.10 g total, 0.237 mol) in a 2 L, three-neck flask with a mechanical stirrer and an addition funnel. Dichloromethane (190 g) and sodium hydroxide (237 g, 1N solution) were added to the flask. Sodium hypochlorite (NaOCl) (354 g, 0.238 mol, 5% solution) was charged to the addition funnel. The sodium hypochlorite solution was added over 1 hour as the solution turned yellow, then orange, and then purple-brown. The conversion was approximately 36% at the end of the sodium hypochlorite addition. The solution was stirred for an additional 6.5 hours, at which point the conversion was about 98%. Agitation was stopped and the solution was left overnight. The next morning, sodium hypochlorite (9 g, 0.006 mol, 5% solution) was added, and the solution was stirred for 1.5 hours, at which point sampling indicated that there was less than 1% starting material. The layers were separated and the aqueous layer was extracted twice with dichloromethane (100 mL). The organic layers were combined, washed with water, dried with magnesium sulfate, filtered, and concentrated on the rotovap to give 46.44 g of crude 3-chloro-6-trifluoromethyl pyridine.
Name
2-hydrazino-3-chloro-6-trifluoromethyl pyridine
Quantity
19.91 g
Type
reactant
Reaction Step One
Quantity
354 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
9 g
Type
reactant
Reaction Step Five
Quantity
237 g
Type
reactant
Reaction Step Six
Quantity
190 g
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

The remaining 2-hydrazino-3-chloro-6-trifluoromethyl pyridine (63.36 g, 0.299 mol) was dissolved in dichloromethane (600 g) and charged to a 2 L, three-neck flask with a mechanical stirrer. Sodium hydroxide (300 g, 1N solution) was added, and sodium hypochlorite (NaCl) (448 g, 0.301 mol, 5% solution) was added in one portion. The solution was stirred for three hours after addition of the sodium hypochlorite, at which point sampling indicated the reaction was complete. The layers were separated, and the aqueous layer was extracted twice with dichloromethane (150 mL). The organic layers were combined, washed with water, dried with magnesium sulfate, filtered, and concentrated on the rotovap to give 60.2 g of 3-chloro-6-trifluoromethyl pyridine.
Name
2-hydrazino-3-chloro-6-trifluoromethyl pyridine
Quantity
63.36 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
solvent
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
448 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Into a 10-mL sealed tube purged and maintained with an inert atmosphere of nitrogen, was placed a solution of KF (53 mg, 0.91 mmol, 1.10 equiv) in NMP (3 mL), CuI (175 mg, 0.92 mmol, 1.10 equiv), trimethyl(trifluoromethyl)silane (119 mg, 0.84 mmol, 1.00 equiv) and 5-chloro-2-iodopyridine (as prepared in the previous step, 200 mg, 0.84 mmol, 1.00 equiv). The reaction mixture was stirred overnight at 60° C. The reaction was then quenched by the addition of 20 mL of ammonia (12%). The resulting solution was extracted with 2×20 mL of ethyl acetate. The combined organic layers were washed with 50 ml of brine, dried (Na2SO4), and concentrated to yield 5-chloro-2-(trifluoromethyl)pyridine as a yellow oil.
Name
Quantity
53 mg
Type
reactant
Reaction Step One
Quantity
119 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
CuI
Quantity
175 mg
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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